N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide
Description
The compound N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS: 899966-71-3) features a pyrazolo[3,4-d]pyrimidinone core substituted with a p-tolyl group at position 1 and a 2-naphthamide moiety at position 5. Its molecular formula is C₂₅H₂₁N₅O₃, with a molecular weight of 439.5 g/mol .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-15-6-10-19(11-7-15)28-21-20(13-25-28)23(30)27(14-24-21)26-22(29)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBUDQKDGPSMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available starting materials including p-toluidine, naphthalene-2-carboxylic acid, and other reagents required for pyrazolo[3,4-d]pyrimidine formation.
Formation of 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one: : This intermediate can be synthesized through a series of condensation and cyclization reactions. The reaction conditions may involve the use of catalysts like acids or bases, elevated temperatures, and solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Formation of 2-naphthamide Derivative: : The final step involves the coupling of 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one with naphthalene-2-carboxylic acid to form the amide linkage. This step might require coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the synthesis may be optimized to enhance yield and cost-efficiency. Large-scale synthesis could involve:
Batch Reactors: : Used to control reaction conditions meticulously and ensure high yields of the product.
Continuous Flow Reactors: : Employed for continuous production and better control over reaction parameters, often leading to higher efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized under harsh conditions, potentially forming hydroxylated derivatives.
Reduction: : The compound's carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Aromatic substitution reactions can occur, especially on the naphthalene ring, under conditions involving electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Halogenating agents, nitrating agents, and conditions like Friedel-Crafts alkylation or acylation.
Scientific Research Applications
Chemistry
Catalyst Development: : Potential use as a ligand in the development of novel catalysts for organic synthesis.
Material Science: : Could be a precursor for designing new materials with specific electronic properties.
Biology
Enzyme Inhibition: : Possible applications in the study of enzyme inhibitors due to its aromatic and heterocyclic structure.
Receptor Binding: : Used in research to understand its interactions with biological receptors.
Medicine
Drug Design: : Its structure can be a scaffold for designing new therapeutic agents, particularly in cancer research.
Diagnostics: : Can be used in the development of diagnostic tools for detecting specific biological markers.
Industry
Polymer Synthesis: : Could be a monomer for creating polymers with unique properties.
Dye Production: : Its aromatic nature may be exploited in creating new dyes and pigments.
Mechanism of Action
The mechanism by which N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide exerts its effects involves:
Molecular Targets: : Likely targets include specific enzymes, receptors, or DNA sequences, depending on its application.
Pathways Involved: : It may interfere with biochemical pathways like signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
Functional Group Impact on Pharmacological Properties
Naphthamide vs. Acetamide :
- The 2-naphthamide group in the target compound provides significant aromatic bulk, which may enhance hydrophobic interactions with target proteins (e.g., carbonic anhydrase IX ). However, this bulk could reduce aqueous solubility compared to smaller acetamide analogs (e.g., ).
p-Tolyl vs. The methyl group may also shield the core from oxidative metabolism, enhancing stability .
Fluorine and Sulfonamide Substituents :
- Fluorinated analogs () leverage electron-withdrawing effects to strengthen binding to electron-rich enzyme active sites. Sulfonamide groups () are classic pharmacophores in enzyme inhibitors, offering strong hydrogen-bonding and charge interactions .
Urea Derivatives :
- Urea-containing compounds () exhibit potent anticancer activity, likely due to their ability to form multiple hydrogen bonds. However, they may suffer from poorer bioavailability compared to naphthamide derivatives due to higher polarity .
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits a unique structure that may contribute to its biological activities, particularly in cancer treatment and enzyme inhibition.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 320.35 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a p-tolyl group and a naphthamide moiety. The arrangement of nitrogen and oxygen atoms within the molecule is critical for its interaction with biological targets.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C18H16N4O2 | 320.35 |
The primary mechanism of action for this compound involves its ability to selectively inhibit cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to altered cell cycle progression and apoptosis in cancer cells. In silico studies suggest that this compound binds effectively to the active site of CDK2, forming hydrogen bonds with key amino acids, which enhances its inhibitory effect.
Anticancer Properties
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine family demonstrate significant anticancer activity. For instance, studies on similar derivatives have shown that they can inhibit the proliferation of various cancer cell lines, including:
- Human hepatoma (HepG2)
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Prostate cancer (PC-3)
In one study, a related compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, highlighting the potential efficacy of these compounds in targeting cancer cells .
Enzyme Inhibition
This compound has also been noted for its enzyme inhibition properties. Pyrazolo[3,4-d]pyrimidines can act as kinase inhibitors, which are vital in regulating various cellular processes. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and inflammation .
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Antitumor Activity : A derivative demonstrated high inhibitory activity against several tumor cell lines using an MTT assay. The results indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affected anticancer potency .
- Enzyme Interaction Studies : Research focusing on enzyme binding affinities revealed that certain analogs could effectively inhibit enzyme activity related to tumor growth and inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
